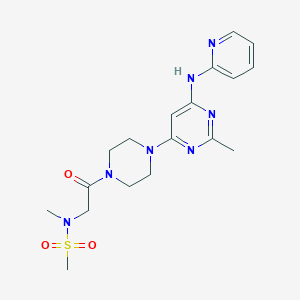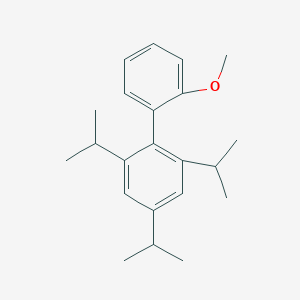
3-(4-Methoxyphenoxy)-2-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenoxy)-2-methylaniline: is an organic compound with the molecular formula C14H15NO2 It is characterized by the presence of a methoxy group (-OCH3) attached to a phenoxy group, which is further connected to a methylaniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxyphenol and 2-methylaniline.
Etherification: The first step involves the etherification of 4-methoxyphenol with an appropriate halogenated compound (e.g., 4-chlorophenol) in the presence of a base such as potassium carbonate (K2CO3) to form 4-methoxyphenoxybenzene.
Nitration: The next step involves the nitration of 4-methoxyphenoxybenzene using a nitrating agent such as nitric acid (HNO3) to introduce a nitro group (-NO2) at the desired position.
Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Final Product: The final step involves the methylation of the amino group using a methylating agent such as methyl iodide (CH3I) to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize waste and reduce the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenoxy)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the amino group can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated compounds (e.g., chlorides, bromides) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted phenoxy or aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenoxy)-2-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenoxy)-2-methylaniline depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The methoxy and amino groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can act as an agonist or antagonist for certain receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenol: A precursor in the synthesis of 3-(4-Methoxyphenoxy)-2-methylaniline, used in various chemical reactions.
2-Methylaniline: Another precursor, commonly used in the synthesis of dyes and pharmaceuticals.
3-(4-Methoxyphenoxy)benzaldehyde: A related compound with similar structural features, used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both methoxy and amino groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C14H15NO2 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
3-(4-methoxyphenoxy)-2-methylaniline |
InChI |
InChI=1S/C14H15NO2/c1-10-13(15)4-3-5-14(10)17-12-8-6-11(16-2)7-9-12/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
TZHSIIUFIWJJLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1OC2=CC=C(C=C2)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14120343.png)
![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14120347.png)
